molecular formula C22H20N2O B2398116 1-(2-methylallyl)-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole CAS No. 477543-86-5

1-(2-methylallyl)-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole

Cat. No.: B2398116
CAS No.: 477543-86-5
M. Wt: 328.415
InChI Key: TYYYAWYDSFQELN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-methylallyl)-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C22H20N2O and its molecular weight is 328.415. The purity is usually 95%.
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Properties

IUPAC Name

1-(2-methylprop-2-enyl)-2-(naphthalen-2-yloxymethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O/c1-16(2)14-24-21-10-6-5-9-20(21)23-22(24)15-25-19-12-11-17-7-3-4-8-18(17)13-19/h3-13H,1,14-15H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYYYAWYDSFQELN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CN1C2=CC=CC=C2N=C1COC3=CC4=CC=CC=C4C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-methylallyl)-2-((naphthalen-2-yloxy)methyl)-1H-benzo[d]imidazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic implications, supported by relevant case studies and research findings.

Chemical Structure

The compound features a benzimidazole core substituted with a naphthalen-2-yloxy group and a 2-methylallyl side chain. This unique structure is hypothesized to contribute to its biological activity, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Research indicates that compounds containing the benzimidazole scaffold exhibit notable anticancer properties. For instance, derivatives of benzimidazole have been shown to possess selective cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Lines TestedIC50 Values (µM)Reference
This compoundMCF-7, HeLa, A549TBDTBD
2-(3-chloro-4-methoxyphenyl)-1-(2-morpholinoethyl)-1H-naphtho[2,3-d]imidazole-4,9-dioneMCF-7 (10.6), HeLa (8.3), A549 (4.3)10.6, 8.3, 4.3

The specific IC50 values for this compound are yet to be established in current literature but are expected to be comparable to those of related compounds.

Antimicrobial Activity

Benzimidazole derivatives have also been evaluated for their antimicrobial properties. Studies suggest that these compounds can inhibit bacterial growth effectively, which is crucial in the development of new antibiotics.

Table 2: Antimicrobial Activity of Benzimidazole Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)Reference
Compound AS. aureus, E. coliTBDTBD
Compound BB. subtilisTBDTBD

The biological activity of this compound is believed to involve several mechanisms:

  • Apoptosis Induction : Similar compounds have been shown to trigger apoptotic pathways in cancer cells.
  • Enzyme Inhibition : Many benzimidazole derivatives act as enzyme inhibitors, which can disrupt vital metabolic processes in pathogens.
  • DNA Interaction : These compounds may intercalate with DNA or inhibit topoisomerases, leading to cell cycle arrest and apoptosis.

Case Studies

Recent studies have highlighted the potential of benzimidazole derivatives in clinical settings:

  • Study on Anticancer Properties : A study published in PubMed examined various benzimidazole derivatives' effects on human cancer cell lines, demonstrating significant antiproliferative effects.
    • Findings : The study reported that certain structural modifications enhanced the anticancer efficacy while reducing toxicity towards normal cells .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties of benzimidazole derivatives against resistant strains of bacteria.
    • Results : The results indicated substantial growth inhibition at low concentrations, suggesting a promising avenue for developing new antibiotics .

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